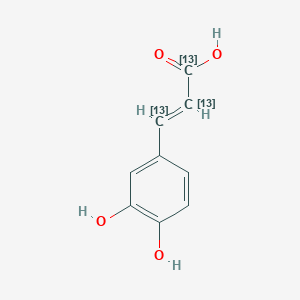

Acide caféique-13C3

Vue d'ensemble

Description

L’acide caféique-13C3 est une forme isotopiquement marquée de l’acide caféique, un composé phénolique naturel que l’on trouve dans diverses plantes. Le composé est marqué par des isotopes du carbone 13, ce qui le rend utile à diverses fins analytiques et de recherche. L’acide caféique lui-même est connu pour ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses .

Applications De Recherche Scientifique

Caffeic Acid-13C3 has a wide range of scientific research applications, including:

Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.

Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial activities.

Industry: Used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mécanisme D'action

L’acide caféique-13C3 exerce ses effets par divers mécanismes moléculaires :

Activité antioxydante : Il piège les radicaux libres et réduit le stress oxydatif dans les cellules.

Activité anti-inflammatoire : Il inhibe la production de cytokines et d’enzymes pro-inflammatoires.

Activité anticancéreuse : Il induit l’apoptose dans les cellules cancéreuses et inhibe la croissance tumorale en ciblant des voies de signalisation spécifiques.

Safety and Hazards

Orientations Futures

Caffeic acid has many positive effects on human health . It can affect cancer, diabetes, atherosclerosis, Alzheimer’s disease, or bacterial and viral infections . The current research focuses on the molecular mechanisms of how caffeic acid achieves its effects . The dual antioxidant and antisickling properties of caffeic acid may be explored further to maximize its therapeutic potential .

Analyse Biochimique

Biochemical Properties

Caffeic Acid-13C3 interacts with various enzymes, proteins, and other biomolecules. It is known to interact with and inhibit the oxidative reactions of myoglobin (Mb) and hemoglobin (Hb), underlying its antioxidative action . It also has the ability to transfer electrons due to its strong reduction potential .

Cellular Effects

Caffeic Acid-13C3 has significant effects on various types of cells and cellular processes. It can modulate several pathways, such as inhibiting NFkB, STAT3, and ERK1/2, thereby reducing inflammatory responses, and activating the Nrf2/ARE pathway to enhance antioxidant cell defenses . It also has anticarcinogenic activity against hepatocarcinoma (HCC), a type of cancer with high incidence and mortality .

Molecular Mechanism

Caffeic Acid-13C3 exerts its effects at the molecular level through various mechanisms. It can act by preventing the production of reactive oxygen species (ROS), inducing DNA oxidation of cancer cells, reducing tumor cell angiogenesis, blocking transcription factor and signal translation 3 (STATS), and suppressing collagen IV metalloproteases (MMP2 and MMP-9) .

Metabolic Pathways

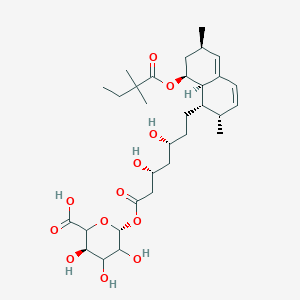

Caffeic Acid-13C3 is involved in the shikimic acid pathway, where phenylalanine is deaminated to cinnamic acid and then transformed into caffeic acid .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acide caféique-13C3 peut être synthétisé par marquage isotopique de l’acide caféique. Le processus implique l’incorporation d’isotopes du carbone 13 dans la structure moléculaire de l’acide caféique. Cela peut être réalisé par synthèse chimique utilisant des précurseurs marqués ou par des méthodes biosynthétiques impliquant la croissance de plantes dans un environnement enrichi en carbone 13 .

Méthodes de production industrielle

La production industrielle d’this compound implique généralement une synthèse chimique en raison du coût élevé et de la complexité des méthodes biosynthétiques. Le processus comprend l’utilisation de sources de carbone marquées et de conditions de réaction spécifiques pour garantir l’incorporation d’isotopes du carbone 13 dans le produit final .

Analyse Des Réactions Chimiques

Types de réactions

L’acide caféique-13C3 subit diverses réactions chimiques, notamment :

Oxydation : L’acide caféique peut être oxydé pour former des quinones et d’autres produits d’oxydation.

Réduction : La réduction de l’acide caféique peut conduire à la formation d’acide dihydrocaféique.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle phénoliques ou du groupe acide carboxylique.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Divers réactifs, y compris les halogénures d’alkyle et les chlorures d’acyle, peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Quinones et autres produits d’oxydation.

Réduction : Acide dihydrocaféique.

Substitution : Dérivés alkylés ou acylés de l’acide caféique.

Applications de la recherche scientifique

L’this compound a une large gamme d’applications de recherche scientifique, notamment :

Comparaison Avec Des Composés Similaires

Composés similaires

Acide chlorogénique : Un autre composé phénolique avec des propriétés antioxydantes et anti-inflammatoires similaires.

Acide férulique : Connu pour ses propriétés antioxydantes et de protection contre les UV.

Ester phénéthylique de l’acide caféique : Un dérivé de l’acide caféique avec une bioactivité accrue.

Unicité

L’acide caféique-13C3 est unique en raison de son marquage isotopique, ce qui permet une quantification et un suivi précis dans diverses applications analytiques et de recherche. Ceci le rend particulièrement précieux dans les études impliquant des voies métaboliques et la pharmacocinétique de l’acide caféique .

Propriétés

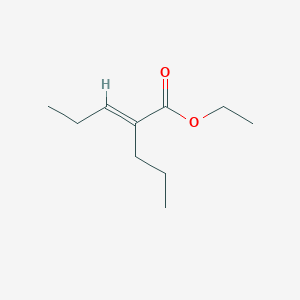

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+/i2+1,4+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPRVGONGVQAS-JDWYZSDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/[13CH]=[13CH]/[13C](=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

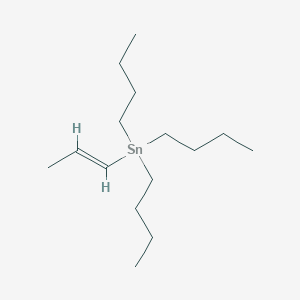

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(5-BENZYLOXYPYRIDIN-2-YL)METHYLAMINO]ETHOXY}BENZALDEHYDE](/img/structure/B1140725.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)

![(4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140729.png)

![(3R,4R,5R,6R)-6-[4-[6-[(2S,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140737.png)